molecular formula C17H15BrO5 B8353448 Methyl 2-[(2-bromoethyl)oxy]-3-[(phenylcarbonyl)oxy]benzoate

Methyl 2-[(2-bromoethyl)oxy]-3-[(phenylcarbonyl)oxy]benzoate

Cat. No. B8353448
M. Wt: 379.2 g/mol
InChI Key: CMSUASIGORLKPE-UHFFFAOYSA-N
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Patent
US07872014B2

Procedure details

To a solution of methyl 2-hydroxy-3-[(phenylcarbonyl)oxy]benzoate (42.1 g, 155 mmol) in N,N-dimethylformamide (300 mL) was added 1,2-dibromoethane (135 mL, 1550 mmol) and cesium carbonate (76 g, 232 mmol), and the reaction mixture was stirred at room temperature under nitrogen for 6.5 h. The volume of the reaction mixture was reduced by half in vacuo, and then partitioned between water (500 mL) and ethyl acetate (500 mL). The layers were separated, and the organic layer was washed with brine (200 mL), dried over anhydrous magnesium sulfate and concentrated. The crude precipitate was triturated with 50% diethyl ether/hexanes (200 mL). The solid was washed with 50% diethyl ether/hexanes (2×200 mL) and isolated to give 30.6 g (52% over 2 steps) of methyl 2-[(2-bromoethyl)oxy]-3-[(phenylcarbonyl)oxy]benzoate as an off-white powder: 1H NMR (400 MHz, CDCl3): 8.23-8.21 (m, 2H), 7.77 (dd, J=1.6, 7.6 Hz, 1H), 7.68-7.64 (m, 1H), 7.53 (t, J=6.0 Hz, 2H), 7.39 (dd, J=1.8, 8.0 Hz, 1H), 7.25 (t, J=6.4 Hz, 1H), 4.31 (t, J=6.4 Hz, 2H), 3.93 (s, 3H), 3.52 (t, J=6.4 Hz, 2H).
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([O:12][C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:14])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:21][CH2:22][CH2:23]Br.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[Br:21][CH2:22][CH2:23][O:1][C:2]1[C:11]([O:12][C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:14])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
42.1 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC=C1OC(=O)C1=CC=CC=C1
Name
Quantity
135 mL
Type
reactant
Smiles
BrCCBr
Name
cesium carbonate
Quantity
76 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature under nitrogen for 6.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water (500 mL) and ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude precipitate was triturated with 50% diethyl ether/hexanes (200 mL)
WASH
Type
WASH
Details
The solid was washed with 50% diethyl ether/hexanes (2×200 mL)
CUSTOM
Type
CUSTOM
Details
isolated

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
BrCCOC1=C(C(=O)OC)C=CC=C1OC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.6 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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